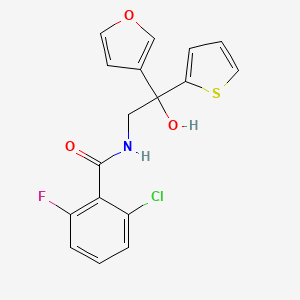

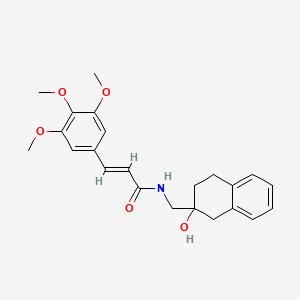

![molecular formula C10H17F2NO5 B2622646 methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(difluoromethoxy)propanoate CAS No. 1807939-05-4](/img/structure/B2622646.png)

methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(difluoromethoxy)propanoate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(difluoromethoxy)propanoate is a chemical compound used in scientific research. It is a prodrug of a potent inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4), which is involved in the regulation of glucose metabolism. The compound is synthesized using a specific method, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.

科学研究应用

- Researchers use it to modify amino acids, design peptidomimetics, and develop novel drug candidates with improved pharmacokinetic profiles .

- Scientists utilize it to introduce fluorine atoms into molecules, enhancing their lipophilicity, metabolic stability, and binding affinity .

- Researchers explore their potential as enzyme inhibitors for therapeutic purposes, such as targeting proteases or kinases involved in diseases .

- Researchers explore their potential as herbicides, fungicides, or insecticides due to the beneficial effects of fluorine substitution on bioactivity .

Peptide Chemistry and Drug Development

Fluorinated Organic Synthesis

Medicinal Chemistry and Enzyme Inhibition

Fluorinated Building Blocks for Agrochemicals

NMR Spectroscopy and Structural Studies

作用机制

Target of Action

The compound contains a tert-butoxycarbonyl group, which is commonly used in organic chemistry as a protecting group for amines . Therefore, the primary targets of this compound could be amine-containing molecules in the system where it is applied.

Mode of Action

The compound might interact with its targets (amine-containing molecules) by forming a covalent bond through a reaction between the carbonyl group of the tert-butoxycarbonyl and the amine group of the target molecule . This can protect the amine group from further reactions.

Biochemical Pathways

The compound, by acting as a protecting group for amines, could affect various biochemical pathways that involve amine-containing molecules. The exact pathways would depend on the specific biological context .

Pharmacokinetics

The ADME properties of the compound would depend on various factors such as its size, polarity, and the presence of functional groups. The tert-butoxycarbonyl group might increase the compound’s lipophilicity, potentially enhancing its absorption and distribution .

Result of Action

The primary molecular effect of the compound’s action would be the protection of amine groups in target molecules, preventing them from undergoing further reactions. This could have various downstream cellular effects depending on the role of the target molecules .

Action Environment

Environmental factors such as pH and temperature could influence the compound’s action. For example, acidic conditions might lead to the removal of the tert-butoxycarbonyl protecting group .

属性

IUPAC Name |

methyl (2S)-3-(difluoromethoxy)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17F2NO5/c1-10(2,3)18-9(15)13-6(7(14)16-4)5-17-8(11)12/h6,8H,5H2,1-4H3,(H,13,15)/t6-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQTJCIWFHDXVDA-LURJTMIESA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(COC(F)F)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](COC(F)F)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17F2NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(difluoromethoxy)propanoate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[3,4-dihydro-2(1H)-isoquinolinylcarbonyl]-6-methylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2622564.png)

![(1R,2R)-N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-2-(5-chlorothiophen-2-yl)cyclopropane-1-carboxamide;hydrochloride](/img/structure/B2622577.png)

![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methylnaphthalene-1-sulfonamide](/img/structure/B2622581.png)

![3-(2,5-dimethylbenzyl)-8-(2-(2-hydroxyethoxy)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2622584.png)

![1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(5-ethyl-2-methoxybenzenesulfonyl)piperazine](/img/structure/B2622585.png)